molecular formula C12H11N7O B11480275 N-benzyl-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

N-benzyl-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

Cat. No.: B11480275
M. Wt: 269.26 g/mol
InChI Key: AZBBLQZMHGWRQK-UHFFFAOYSA-N
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Description

N-benzyl-2H-3,4’-bi-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2H-3,4’-bi-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as acetic acid or ethanol, with the reaction time varying depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2H-3,4’-bi-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2H-3,4’-bi-1,2,4-triazole-5-carboxylic acid, while reduction may produce N-benzyl-2H-3,4’-bi-1,2,4-triazole-5-carboxamide derivatives .

Scientific Research Applications

N-benzyl-2H-3,4’-bi-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2H-3,4’-bi-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2H-3,4’-bi-1,2,4-triazole-5-carboxamide is unique due to its specific structural features and the presence of the benzyl group, which enhances its biological activity and stability. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C12H11N7O

Molecular Weight

269.26 g/mol

IUPAC Name

N-benzyl-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C12H11N7O/c20-11(13-6-9-4-2-1-3-5-9)10-16-12(18-17-10)19-7-14-15-8-19/h1-5,7-8H,6H2,(H,13,20)(H,16,17,18)

InChI Key

AZBBLQZMHGWRQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NN2)N3C=NN=C3

Origin of Product

United States

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